molecular formula C19H26N2OS B4162783 1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea

1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea

Cat. No.: B4162783
M. Wt: 330.5 g/mol
InChI Key: ABWNVVSTPAOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-(4-methoxybenzyl)thiourea is an organic compound that features an adamantyl group and a methoxybenzyl group linked by a thiourea moiety The adamantyl group is derived from adamantane, a highly stable and rigid structure, while the methoxybenzyl group adds aromaticity and potential for various chemical interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(4-methoxybenzyl)thiourea typically involves the reaction of 1-adamantylamine with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-1-adamantyl-N’-(4-methoxybenzyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(4-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-1-adamantyl-N’-(4-methoxybenzyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, enhancing its binding affinity. The methoxybenzyl group adds aromatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-(4-guanidinobenzyl)urea: Similar structure but with a guanidine group instead of a methoxy group.

    N-1-adamantyl-N’-(4-methoxyphenyl)ethyl]thiourea: Similar structure but with an ethyl linker instead of a benzyl linker.

Uniqueness

N-1-adamantyl-N’-(4-methoxybenzyl)thiourea is unique due to the combination of the adamantyl group, which provides rigidity and stability, and the methoxybenzyl group, which offers aromatic interactions. This combination makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-22-17-4-2-13(3-5-17)12-20-18(23)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWNVVSTPAOIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(1-Adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.